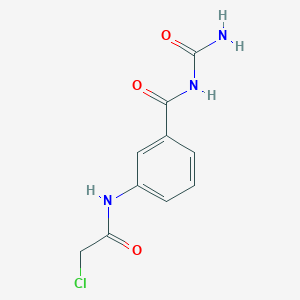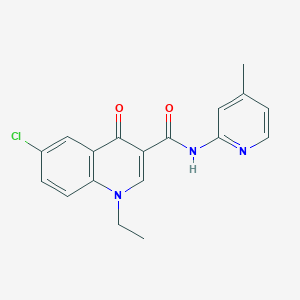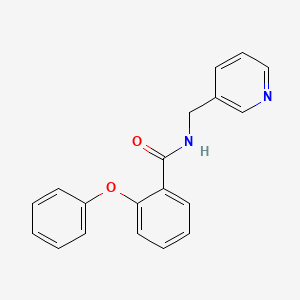
2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of diphenylethers It is characterized by the presence of a benzamide group linked to a pyridine ring through a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, including Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions. The reaction conditions in each step are generally mild, and the product is easy to separate, with a yield of about 85% . The structures of the compounds are characterized using techniques such as 1H and 13C NMR spectroscopy and HRMS.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act on mitogen-activated protein kinase 14 (MAPK14), which plays a role in regulating various cellular processes . By modulating the activity of such targets, the compound can exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound shares a similar structure but differs in the position of the pyridine ring.
3-phenoxy-N-(pyridin-3-ylmethyl)benzamide: Another closely related compound with slight variations in its molecular structure.
Uniqueness
2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-15-7-6-12-20-13-15)17-10-4-5-11-18(17)23-16-8-2-1-3-9-16/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEXDRZUXNEWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499372.png)
![N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499391.png)
![2-methyl-N-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7499398.png)
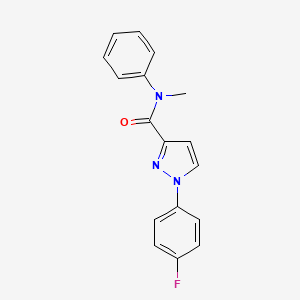
![2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499410.png)
![ethyl 4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7499414.png)
![2-methyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499419.png)
![1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone](/img/structure/B7499433.png)
![2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499439.png)
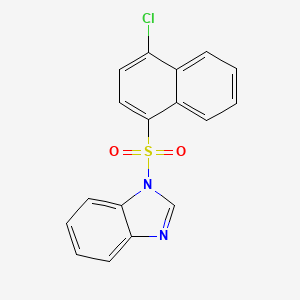
![(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499453.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7499455.png)
